S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate
Description
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate (CAS: 1088-37-5) is a sulfur-containing organic compound with the molecular formula C₁₃H₁₃NO₄S and a molecular weight of 279.317 g/mol . Its structure comprises a 1,3-dioxoisoindol-2-yl group linked via a 3-oxypropyl chain to an ethanethioate (-SCOCH₃) moiety.
Properties
IUPAC Name |
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-9(15)19-8-4-7-18-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPFTDMXVHNBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910873 | |
| Record name | S-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl} ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088-37-5 | |
| Record name | NSC101750 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl} ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Nucleophilic Displacement of a Halide Intermediate
Step 1: Synthesis of N-(3-Chloropropoxy)phthalimide
Phthalimide potassium salt reacts with 1-chloro-3-propanol under SN2 conditions. Typical conditions include refluxing in dimethylformamide (DMF) with catalytic potassium iodide (KI) to enhance reactivity.
Step 2: Thioacetylation
The chloride intermediate undergoes nucleophilic displacement with thioacetic acid in the presence of a base (e.g., triethylamine or potassium carbonate). Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are employed at 40–60°C.
Representative Data Table:
| Step | Reactants | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Phthalimide K⁺ + 1-chloro-3-propanol | DMF, KI, 80°C, 12h | 78 | 95.2 |
| 2 | N-(3-chloropropoxy)phthalimide + thioacetic acid | THF, Et₃N, 50°C, 6h | 65 | 97.8 |
Route 2: Mitsunobu Reaction for Ether Bond Formation
Step 1: Synthesis of 3-Mercaptopropanol
3-Mercaptopropanol is prepared via reduction of 3-chloropropanol with thiourea followed by hydrolysis.
Step 2: Mitsunobu Coupling
Phthalimide reacts with 3-mercaptopropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0–25°C to form N-(3-mercaptopropoxy)phthalimide.
Step 3: Thioesterification
The thiol intermediate is acetylated with acetic anhydride or acetyl chloride in pyridine or DCM.
Reaction Optimization Parameters:
-
Solvent Polarity : Higher yields observed in DCM (72%) vs. THF (58%) due to better solubility of intermediates.
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Catalyst Loading : DEAD/PPh₃ stoichiometry of 1:1.2 minimizes side reactions.
Critical Analysis of Methodologies
Yield and Purity Challenges
-
Route 1 suffers from moderate yields (65–78%) due to competing elimination in the SN2 step.
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Route 2 offers higher regioselectivity but requires stringent anhydrous conditions to prevent thiol oxidation.
Scalability Considerations
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Cost Efficiency : Route 1 is preferable for large-scale synthesis due to lower reagent costs.
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Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively isolates the target compound with >98% purity.
Advanced Catalytic Approaches
Chemical Reactions Analysis
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Scientific Research Applications
1. Bioconjugation Techniques
- This compound serves as an intermediate in the synthesis of heterobifunctional linkers, which are crucial for conjugating carbohydrates to proteins. This property is instrumental in studying protein-carbohydrate interactions and developing bioconjugates for targeted drug delivery systems.
2. Protein-Carbohydrate Interactions
- The ability of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate to form stable thioester bonds with amino groups in proteins facilitates research into biochemical pathways and disease mechanisms. These interactions are vital for understanding various biological processes and developing new therapeutic strategies .
3. Antimicrobial and Insecticidal Activity
- Research has indicated that derivatives of this compound exhibit antimicrobial properties. Notably, compounds related to it have shown insecticidal activity against Aedes aegypti larvae, suggesting potential applications in pest control .
Case Studies and Research Findings
Several studies have explored the applications and biological implications of this compound:
Insecticidal Activity : Recent investigations assessed the effectiveness of various compounds against Aedes aegypti larvae. Among these, derivatives related to this compound demonstrated significant larvicidal activity, indicating effective concentrations for pest control.
Bioconjugation Applications : The compound's ability to form stable thioester bonds has been leveraged in bioconjugation techniques aimed at enhancing the specificity and efficacy of therapeutic agents towards target cells .
Mechanism of Action
The mechanism of action of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate involves its ability to form covalent bonds with target molecules. The ethanethioate group can react with nucleophiles, such as amino groups in proteins, to form stable thioester linkages. This property makes it useful for the conjugation of carbohydrates to proteins, facilitating the study of protein-carbohydrate interactions and the development of bioconjugates.
Comparison with Similar Compounds
Functional Group Diversity and Molecular Complexity
The compound’s structural analogs vary significantly in functional groups and complexity:
Key Observations :
- Aromatic vs. Aliphatic Backbones : The target compound’s dioxoisoindolyl group provides aromaticity, whereas analogs like 15k and 11f incorporate heterocyclic (tetrazole) or macrocyclic frameworks, enhancing binding specificity in biological systems .
- Sulfur Functionality: While the target compound features a thioester (ethanethioate), phosphonothioates () exhibit higher reactivity due to the P=S bond, making them potent enzyme inhibitors .
Biological Activity
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate is a chemical compound with the molecular formula C13H13NO4S. Its unique structure and reactivity make it an interesting subject of study in various biological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.
This compound is synthesized through the reaction of thioacetic acid with N-(3-mercaptopropoxy)phthalimide. The synthesis typically involves solvents such as dichloromethane (DCM), ethyl acetate, methanol, and tetrahydrofuran (THF) under controlled conditions to ensure stability and yield .
The biological activity of this compound primarily revolves around its ability to form covalent bonds with target biomolecules. The ethanethioate group can react with nucleophiles, such as amino groups in proteins, leading to the formation of stable thioester linkages. This property is particularly useful for studies involving protein-carbohydrate interactions and the development of bioconjugates.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of the 1,3-benzodioxole group possess insecticidal properties against Aedes aegypti larvae, which are vectors for several viral diseases . The observed larvicidal activity underscores the potential for using similar compounds in pest control.
Cytotoxicity and Safety Profiles
In terms of cytotoxicity, preliminary studies suggest that this compound and its derivatives may exhibit low toxicity towards human cells at certain concentrations. For example, one study reported no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . This safety profile is crucial for its potential therapeutic applications.
Research Findings and Case Studies
Several research initiatives have explored the biological implications of this compound:
- Insecticidal Activity : A recent study evaluated various compounds for their effectiveness against Aedes aegypti larvae. Among them, compounds structurally related to this compound demonstrated significant larvicidal activity with LC50 values indicating effective concentrations for pest control .
- Bioconjugation Applications : The compound's ability to form stable thioester bonds has been leveraged in bioconjugation techniques aimed at developing targeted drug delivery systems. Such systems could enhance the efficacy of therapeutic agents by improving their specificity towards target cells.
Comparison with Similar Compounds
The following table summarizes key properties and activities of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Toxicity Profile |
|---|---|---|---|
| This compound | C13H13NO4S | Antimicrobial; Insecticidal | Low toxicity in vitro |
| N-(3-mercaptopropoxy)phthalimide | C12H13NO4S | Precursor in synthesis | Moderate toxicity |
| Thioacetic Acid | C2H4O2S | Reactive intermediate | Low toxicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate, and how can reaction parameters be systematically optimized?
- Methodology :
- Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, a 2<sup>k</sup> factorial design can identify critical factors influencing yield .
- Compare synthetic pathways (e.g., thioacetylation vs. nucleophilic substitution) using analogs like 2-(Dipropylamino)ethanethiol (CAS 5842-06-8) as structural references .
- Data Table :
| Pathway | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Thioacetylation | DCM | DMAP | 72 | 98.5 |
| Nucleophilic Sub. | THF | K2CO3 | 65 | 97.2 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its purity and structural integrity?
- Methodology :
- NMR (1H/13C, DEPT-135) to confirm the thioester linkage and isoindole moiety. Compare with IUPAC-referenced analogs (e.g., 2-(Diisopropylamino)ethanethiol, CAS 5842-07-9) .
- HPLC-MS with a C18 column (ACN/H2O gradient) for purity assessment. Validate with spiked samples to detect impurities .
Q. What are the recommended storage conditions to maintain its stability under laboratory settings?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Use LC-MS to identify breakdown products (e.g., hydrolysis of the thioester group) .
- Store in amber vials at -20°C under inert gas (N2) to prevent oxidation and moisture uptake .
Advanced Research Questions
Q. How can computational chemistry predict its reactivity in nucleophilic or electrophilic environments?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic (thioester sulfur) and electrophilic (isoindole carbonyl) sites .
- Validate predictions with experimental kinetics using pseudo-first-order conditions .
Q. How can contradictions in its biological activity data across studies be resolved?
- Methodology :
- Apply multi-parametric statistical analysis (e.g., PCA or PLS regression) to isolate variables (e.g., cell line variability, assay pH). Cross-reference with structurally similar compounds (e.g., ethyl 3-(indol-2-yl)propanoate derivatives) .
- Replicate studies under standardized conditions (e.g., ISO 10993 for cytotoxicity assays) .
Q. What in vitro models are suitable for studying its cellular uptake and subcellular localization?
- Methodology :
- Use fluorescence tagging (e.g., BODIPY-thioester conjugates) in HeLa or HEK293 cells. Quantify uptake via flow cytometry and confocal microscopy .
- Compare with membrane permeability predictions using the parallel artificial membrane permeability assay (PAMPA) .
Q. How can its environmental fate be modeled in aqueous systems?
- Methodology :
- Employ molecular dynamics (MD) simulations to study hydrolysis kinetics in water. Validate with LC-MS/MS monitoring of degradation products (e.g., 1,3-dioxoisoindole) .
- Assess photostability under UV-Vis irradiation (λ = 254–365 nm) using a solar simulator .
Theoretical and Methodological Frameworks
- Guiding Principle : Link research to organocatalysis theory (for synthesis) or QSAR models (for bioactivity prediction) to contextualize experimental outcomes .
- Experimental Design : Use pre-experimental screening (e.g., high-throughput robotics) to narrow down conditions before full factorial optimization .
Key Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
